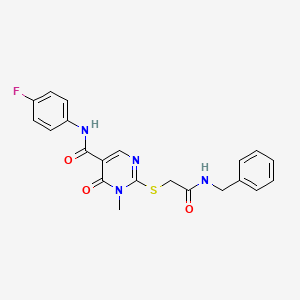
2-((2-(benzylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(benzylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a novel derivative within the pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzylamine derivatives with 2-oxoethyl thio compounds, followed by the introduction of a 4-fluorophenyl group and modification to form the pyrimidine ring. The synthetic pathways often include various coupling reactions and purification steps to yield the final product in significant purity and yield.
General Reaction Scheme
- Formation of Thioether : Benzylamine reacts with a 2-oxoethyl thio compound.
- Pyrimidine Ring Closure : The thioether undergoes cyclization to form the pyrimidine structure.
- Final Modifications : Introduction of functional groups such as the carboxamide and fluorophenyl moiety.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit various antimicrobial properties. A study highlighted that compounds similar to our target compound demonstrated significant antibacterial activity against pathogens such as E. coli and S. aureus . The presence of the thioether linkage is crucial for enhancing this activity.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate | Strong |
| Target Compound | Strong | Moderate |
Antitumor Activity
In vitro studies have shown that derivatives of pyrimidines, including those with similar structures to our compound, exhibit antitumor properties against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism often involves inhibition of cell proliferation and induction of apoptosis.
Case Study: Antitumor Effects
A specific study evaluated the target compound's effects on cancer cell lines, revealing:
- Cell Viability Reduction : Significant decrease in viability at concentrations above 10 µM.
- Apoptotic Induction : Increased levels of cleaved caspase-3 and PARP, indicating apoptosis .
Neuroprotective Effects
Emerging research suggests that similar compounds may offer neuroprotective benefits by mitigating endoplasmic reticulum (ER) stress in pancreatic β-cells, potentially relevant for diabetes treatment . This protective effect is attributed to improved cellular resilience against stressors.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Key modifications can influence potency and selectivity:
- Substitution Patterns : Variations in the benzylamino group can enhance antibacterial efficacy.
- Fluorination : The introduction of fluorine atoms can improve metabolic stability and bioavailability.
属性
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-26-20(29)17(19(28)25-16-9-7-15(22)8-10-16)12-24-21(26)30-13-18(27)23-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSXQUPKFFCFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














